1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea
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Overview
Description
1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea is a complex organic compound featuring a unique structure that combines an imidazo[2,1-b]thiazole moiety with a phenyl and phenoxyethyl group linked through a urea bond
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridine derivatives, have been found to be potent anticancer agents targeting kras g12c-mutated cells .
Mode of Action
It’s worth noting that similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been used as covalent inhibitors in cancer treatment . These compounds interact with their targets by forming a covalent bond, which can result in the inhibition of the target protein’s function .
Biochemical Pathways
Given the potential anticancer properties of similar compounds, it’s plausible that this compound could affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have shown potent anticancer activity, suggesting that this compound could potentially induce cell death or inhibit cell proliferation in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions One common method starts with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone This intermediate is then coupled with a phenyl isocyanate to form the urea linkage
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, precise temperature control, and the use of catalysts to accelerate the reaction rates. Solvent choice and purification methods such as recrystallization or chromatography would also be critical to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea group into an amine.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in DMF.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, DMF, various nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted ureas depending on the nucleophile used.
Scientific Research Applications
1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: Known for their wide range of biological activities and used in drug development.
Benzimidazoles: Another class of heterocyclic compounds with significant medicinal applications.
Thiazoles: Commonly found in many bioactive molecules and pharmaceuticals.
Uniqueness: 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical properties not found in other similar compounds
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications
Properties
IUPAC Name |
1-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-19(21-10-12-26-15-6-2-1-3-7-15)22-17-9-5-4-8-16(17)18-14-24-11-13-27-20(24)23-18/h1-9,11,13-14H,10,12H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYWBJFXJZZFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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